methyl 8-methoxy-2H-chromene-3-carboxylate CAS number
methyl 8-methoxy-2H-chromene-3-carboxylate CAS number
Methyl 8-Methoxy-2H-Chromene-3-Carboxylate (CAS 177496-82-1): A Comprehensive Technical Guide on Synthesis, Mechanism, and Medicinal Applications
Executive Summary & Chemical Identity
Methyl 8-methoxy-2H-chromene-3-carboxylate (CAS: 177496-82-1) is a highly specialized heterocyclic building block utilized extensively in medicinal chemistry and advanced organic synthesis[1]. Structurally, it is a derivative of the 2H-chromene (2H-1-benzopyran) scaffold, distinguished by an 8-methoxy substitution and a methyl ester group at the C3 position[1].
Unlike its closely related coumarin cousins (2-oxo-2H-chromenes), the 2H-chromene core lacks a lactone carbonyl at the C2 position. This absence fundamentally alters the molecule's electronic distribution, reduces its topological polar surface area (TPSA), and increases its lipophilicity—traits that are highly advantageous for penetrating lipid bilayers and binding to hydrophobic protein pockets[2].
Structural Biology & Medicinal Chemistry Significance
The 2H-chromene framework is a "privileged pharmacophore" known for its broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties[2].
The specific substitution pattern of methyl 8-methoxy-2H-chromene-3-carboxylate provides two critical functional advantages:
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The 8-Methoxy Group : Derived synthetically from o-vanillin, this group acts as a potent hydrogen-bond acceptor. In biological systems, it enhances target-specific binding, particularly within the hydrophobic active sites of enzymes like Cyclooxygenase-2 (COX-2).
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The C3-Carboxylate : The methyl ester serves as a versatile synthetic handle for further functionalization (e.g., reduction to alcohols, hydrolysis to carboxylic acids, or amidation) to fine-tune pharmacokinetic properties[3].
Mechanism of action for 2H-chromene derivatives in COX-2 inhibition and anti-inflammatory response.
Mechanistic Synthesis Pathways: Expertise & Causality
As an application scientist, the primary challenge in synthesizing 2H-chromenes is avoiding the spontaneous oxidation or lactonization that yields coumarins (2-oxo derivatives). Standard Knoevenagel condensations of salicylaldehydes with malonates naturally default to coumarin formation[3]. To isolate the 2H-chromene core, we must employ strategic disconnections.
Pathway A: The Baylis-Hillman Route (Preferred)
The most elegant and regioselective method involves the Baylis-Hillman reaction followed by base-catalyzed cyclization[4].
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Causality : Reacting 3-methoxysalicylaldehyde (o-vanillin) with methyl acrylate in the presence of DABCO yields a multifunctional Baylis-Hillman adduct. When subjected to a base (e.g., K₂CO₃), the phenolic hydroxyl group executes an intramolecular Sₙ2' attack on the allylic system. This displaces the benzylic hydroxyl group as water, closing the pyran ring. The base catalysis kinetically favors the formation of the 2H-chromene over the coumarin derivative[4].
Pathway B: Trichlorooxobutanoate Condensation
An alternative route utilizes the condensation of o-vanillin with methyl 4,4,4-trichloro-3-oxobutanoate in the presence of piperidine[5].
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Causality : The strong electron-withdrawing nature of the trichloromethyl (-CCl₃) group directs the phenolic hydroxyl to attack the adjacent carbonyl. The subsequent elimination of the haloform-like leaving group prevents lactonization, successfully trapping the molecule in the 2H-chromene oxidation state[3],[5].
Synthetic pathway of methyl 8-methoxy-2H-chromene-3-carboxylate via Baylis-Hillman reaction.
Experimental Protocol: Self-Validating Synthesis
The following protocol details the Baylis-Hillman approach, engineered to be a self-validating system where intermediate and final states are easily verifiable.
Phase 1: Baylis-Hillman Coupling
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Setup : In a round-bottom flask, combine 3-methoxysalicylaldehyde (10 mmol) and methyl acrylate (15 mmol).
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Catalysis : Add DABCO (2 mmol, 20 mol%) as a nucleophilic catalyst.
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Reaction : Stir the mixture neat (or in minimal THF to maintain high bimolecular collision rates) at room temperature for 48–72 hours.
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Monitoring : Track the disappearance of the aldehyde via TLC (Hexane:EtOAc 7:3). Isolate the Baylis-Hillman adduct via silica gel chromatography.
Phase 2: Intramolecular Cyclization
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Setup : Dissolve the purified Baylis-Hillman adduct (5 mmol) in anhydrous DMF (15 mL).
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Activation : Add anhydrous K₂CO₃ (7.5 mmol). The polar aprotic solvent strips the potassium cation, leaving a highly nucleophilic, naked phenoxide ion.
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Reaction : Heat the mixture to 80°C for 4 hours to drive the dehydration and ring closure.
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Workup : Quench with ice water, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
Phase 3: Quality Control & Self-Validation (NMR Logic) To definitively prove the synthesis of the 2H-chromene (and rule out coumarin or chroman impurities), perform ¹H NMR (CDCl₃) analysis:
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The C2 Signature : Look for a sharp singlet at ~4.8–5.0 ppm integrating for 2H. Because the C2 methylene carbon is flanked by an oxygen (O1) and a quaternary carbon (C3), its protons have no vicinal neighbors to couple with. If this peak is missing, you have accidentally synthesized the coumarin.
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The C4 Signature : Look for a sharp singlet at ~7.2–7.4 ppm integrating for 1H. This represents the isolated vinylic proton at C4.
Quantitative Data & Physicochemical Properties
The following table summarizes the core physicochemical metrics of methyl 8-methoxy-2H-chromene-3-carboxylate[1]:
| Property | Specification / Value |
| Chemical Name | Methyl 8-methoxy-2H-chromene-3-carboxylate |
| CAS Number | 177496-82-1 |
| Molecular Formula | C₁₂H₁₂O₄ |
| Molecular Weight | 220.22 g/mol |
| SMILES String | O=C(C(CO1)=CC2=C1C(OC)=CC=C2)OC |
| MDL Number | MFCD00202021 |
| Storage Conditions | Sealed in dry environment, 2-8°C (Cold-chain recommended) |
| GHS Hazard Class | H302 (Harmful if swallowed) |
References
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Title: 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold Source: Frontiers in Chemistry (via PubMed Central) URL: [Link]
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Title: Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials Source: Biomolecules (MDPI) URL: [Link]
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Title: Condensation of salicylaldehydes with ethyl 4,4,4-trichloro-3-oxobutanoate: a facile approach for the synthesis of substituted 2H-chromene-3-carboxylates Source: Tetrahedron Letters (via ResearchGate) URL: [Link]
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Title: Synthesis and evaluation of novel HIV-1 enzyme inhibitors Source: CORE (Rhodes University) URL: [Link]

